2-Aminobenzyl alcohol (CAS 5344-90-1) is a bifunctional ortho-substituted arene featuring both a nucleophilic primary amine and a redox-active benzylic alcohol . In industrial and laboratory procurement, it is primarily sourced as a highly efficient precursor for the synthesis of fused N-heterocycles, including quinolines, quinazolines, and indoles [1]. Its dual functionality allows it to participate in acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) cascades, enabling the formation of complex C-C and C-N bonds with water or hydrogen gas as the sole stoichiometric byproducts [1].
Substituting 2-aminobenzyl alcohol with its oxidized analog, 2-aminobenzoic acid (anthranilic acid), fundamentally alters the reaction pathway; the carboxylic acid requires aggressive dehydrating agents or conversion to highly reactive intermediates (e.g., using toxic triphosgene to form isatoic anhydride) to achieve cyclization [1]. Conversely, using 2-nitrobenzyl alcohol necessitates a stoichiometric or high-pressure reduction step prior to cyclization, generating excess waste and complicating one-pot processes[2]. Furthermore, para- or meta-isomers (such as 4-aminobenzyl alcohol) entirely lack the ortho-proximity required for intramolecular cyclization, failing to yield fused benzo-heterocycles and rendering them useless as direct drop-in replacements for quinoline or quinazoline synthesis [2].
In the synthesis of quinolines, 2-aminobenzyl alcohol undergoes catalytic borrowing hydrogen reactions with ketones to yield up to 96.0% of the target heterocycle, releasing only water as a byproduct [1]. In contrast, traditional methods using 2-aminobenzoic acid require stoichiometric halogenated activating agents or harsh dehydrating conditions to achieve similar cyclizations[1].
| Evidence Dimension | Byproduct generation and yield |
| Target Compound Data | Up to 96.0% yield of quinolines with H2O/H2 as sole byproducts |
| Comparator Or Baseline | 2-aminobenzoic acid requires stoichiometric toxic activators (e.g., triphosgene) |
| Quantified Difference | Elimination of stoichiometric halogenated/organic waste while maintaining >95% yield |
| Conditions | TiO2 (P25) nanoparticle catalysis, borrowing hydrogen mechanism |
Procuring 2-aminobenzyl alcohol allows manufacturers to transition to green, atom-economic heterocycle synthesis, drastically reducing waste disposal costs.
2-Aminobenzyl alcohol enables the direct synthesis of quinazolines through a dehydrogenative coupling with nitriles, achieving up to 86% isolated yield using basic conditions and a manganese pincer catalyst [1]. Classical approaches utilizing 2-aminobenzoic acid rely on highly toxic cyanogens or aggressive multi-step reagents to form the quinazoline core [1].
| Evidence Dimension | Reagent toxicity and step economy |
| Target Compound Data | Direct coupling with standard nitriles (86% yield) |
| Comparator Or Baseline | 2-aminobenzoic acid baseline requires toxic cyanogens or multi-step activation |
| Quantified Difference | 1-step synthesis using standard nitriles vs. multi-step/toxic reagent requirement |
| Conditions | Mn pincer catalyst (5 mol %), tBuOK, 140 °C |
Buyers can bypass highly regulated, toxic cyano-reagents in favor of standard nitriles for quinazoline library generation.
2-Aminobenzyl alcohol facilitates a one-pot, redox-neutral cascade with secondary alcohols to yield 1,2,3,4-tetrahydroquinolines (e.g., 72% isolated yield with 1-phenylethanol) without the addition of external reducing agents [1]. Standard quinoline precursors or 2-nitrobenzyl alcohol require secondary, high-pressure hydrogenation steps to reduce the heterocyclic ring to the tetrahydro state [1].
| Evidence Dimension | Requirement for external reductants |
| Target Compound Data | 72% yield of tetrahydroquinoline with 0 equivalents of external reductant |
| Comparator Or Baseline | 2-nitrobenzyl alcohol / quinoline baselines require high-pressure H2 or stoichiometric hydrides |
| Quantified Difference | 100% reduction in external reducing agent consumption |
| Conditions | Mn(I) PN3 pincer complex, KH/KOH base, one-pot cascade |
Eliminates the need for specialized high-pressure hydrogenation equipment during the scale-up of tetrahydroquinoline pharmaceutical intermediates.
For cost-sensitive applications, 2-aminobenzyl alcohol can undergo transition-metal-free dehydrogenative cyclization with ketones using only potassium tert-butoxide and atmospheric oxygen to construct functionalized quinolines in up to 92% yield at room temperature [1]. Unfunctionalized anilines typically require expensive precious metal catalysts to drive similar oxidative C-N/C-C bond formations [1].
| Evidence Dimension | Catalyst cost and reaction temperature |
| Target Compound Data | 92% yield using O2 (air) and t-BuOK at room temperature |
| Comparator Or Baseline | Standard aniline oxidative couplings require Ir/Ru/Pd catalysts and elevated temperatures |
| Quantified Difference | Complete elimination of precious metal catalysts (0 ppm vs standard 1-5 mol%) |
| Conditions | t-BuOK base, O2 atmosphere, room temperature, 1-3 h |
Significantly reduces the procurement budget for catalysts in large-scale N-heterocycle manufacturing by enabling a metal-free, aerobic pathway.
2-Aminobenzyl alcohol is highly suited for the large-scale synthesis of quinoline-based active pharmaceutical ingredients (APIs). By utilizing its compatibility with borrowing hydrogen strategies, manufacturers can couple it directly with ketones or secondary alcohols, avoiding the halogenated waste and stoichiometric coupling reagents associated with traditional 2-aminobenzoic acid pathways [1].
In medicinal chemistry, this compound serves as an ideal building block for generating diverse quinazoline libraries. Its ability to undergo direct dehydrogenative coupling with a wide array of commercially available nitriles allows researchers to bypass the toxic cyanogen reagents traditionally required when starting from 2-aminobenzoic acid [2].
For the production of agrochemicals where cost constraints prohibit the use of precious metal catalysts, 2-aminobenzyl alcohol can be processed using transition-metal-free, aerobic cyclization conditions. This enables the high-yield construction of functionalized quinolines at room temperature using only atmospheric oxygen and inexpensive bases [1].
Irritant